Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- structure
919116-36-2 structure
商品名:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
CAS番号:919116-36-2
MF:C6H4ClF3N2S
メガワット:228.622569084167
MDL:MFCD12911887
CID:765767
PubChem ID:58464566

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
    • 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
    • 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
    • 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)
    • 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine
    • SB60813
    • AKOS017343686
    • 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine
    • BS-17839
    • 919116-36-2
    • MFCD12911887
    • CS-0131353
    • SCHEMBL2522232
    • 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE
    • DTXSID70729296
    • SY316959
    • MDL: MFCD12911887
    • インチ: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
    • InChIKey: GUSJNAFRAQDVEV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(Cl)=NC(SC)=NC=1)(F)F

計算された属性

  • せいみつぶんしりょう: 227.9735815g/mol
  • どういたいしつりょう: 227.9735815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM128233-25g
4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
919116-36-2 95%
25g
$4308 2024-07-20
1PlusChem
1P00H5JO-100mg
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
919116-36-2 95%
100mg
$301.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201993-5g
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
919116-36-2 97%
5g
¥8979.00 2024-04-25
abcr
AB564233-100mg
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; .
919116-36-2
100mg
€203.40 2024-04-15
Aaron
AR00H5S0-250mg
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
919116-36-2 95%
250mg
$122.00 2025-02-11
abcr
AB564233-1g
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; .
919116-36-2
1g
€743.70 2024-04-15
Aaron
AR00H5S0-5g
4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
919116-36-2 95%
5g
$667.00 2025-02-11
A2B Chem LLC
AH99540-500mg
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
919116-36-2 95%
500mg
$222.00 2024-07-18
Crysdot LLC
CD11015119-1g
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
919116-36-2 95+%
1g
$385 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JH660-50mg
Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
919116-36-2 95+%
50mg
760.0CNY 2021-07-15

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  18 h, rt
リファレンス
Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -25 °C; 1 h, -25 °C; overnight, rt
リファレンス
Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
リファレンス
Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, 0 °C
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt
1.2 16 h, rt
リファレンス
Preparation of heterocyclic compound having CDK12-inhibiting effect
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Selective fak inhibitors
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -25 °C; 1 h, -25 °C; 15 h, -25 °C
リファレンス
Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK).
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
1.2 Solvents: Water ;  0 °C; 5 h, rt
リファレンス
Cyclin K degradation agent
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
リファレンス
Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7)
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7)
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, cooled
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Preparation of pyrimidine derivatives useful as FAK inhibitors
, United States, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Solvents: Water ;  0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors
, United States, , ,

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products

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Amadis Chemical Company Limited
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
A904254
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):229.0/596.0/2085.0